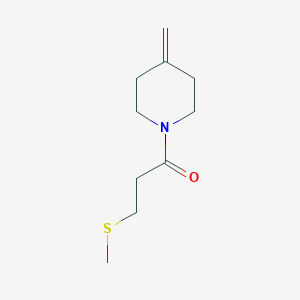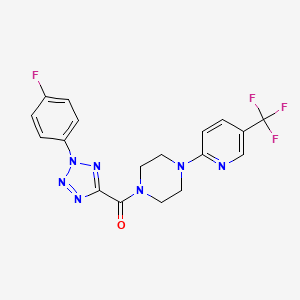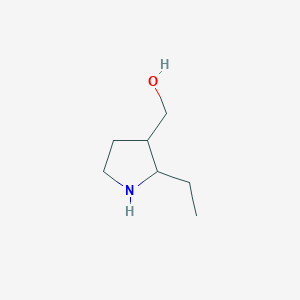
(2-Ethylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpyrrolidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethyl group at the second position and a hydroxymethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (2-Ethylpyrrolidin-3-yl)methanol involves the reductive amination of 2-ethylpyrrolidine with formaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where 2-ethylpyrrolidine is reacted with formaldehyde in the presence of a Grignard reagent like methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel are used to facilitate the reactions, and the process is carefully controlled to maintain the desired temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (2-Ethylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alkanes, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers, esters, or other functionalized derivatives. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alkanes
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Ethylpyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to modify proteins or nucleic acids, thereby influencing biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific receptors or enzymes in the body.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2-Ethylpyrrolidin-3-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethylpyrrolidin-2-yl)methanol
- (1-Ethylpyrrolidin-3-yl)methanol
- (S)-(-)-1-Methyl-2-pyrrolidinemethanol
Uniqueness
(2-Ethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various
Propiedades
IUPAC Name |
(2-ethylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKUFNGOWFAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
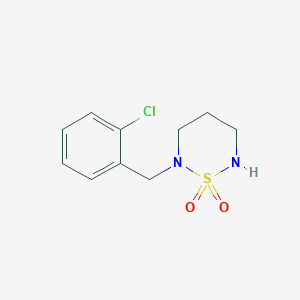
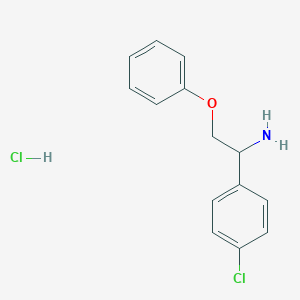
![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
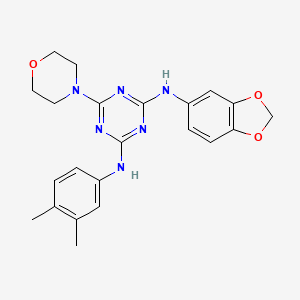
![3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B2410419.png)

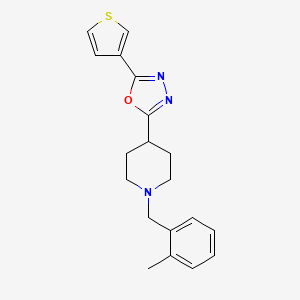
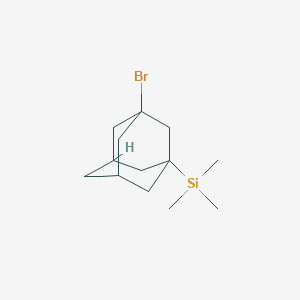
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
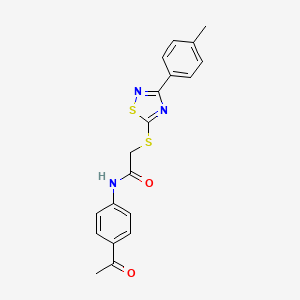
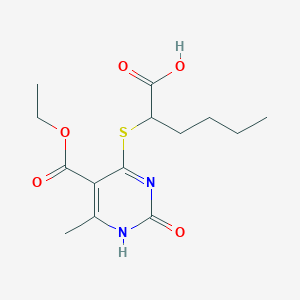
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
